α-Synuclein Conformational Regulation vs. 2-Aminoindan
In nanopore translocation studies, α-synuclein alone produces a blockade current peak at -86 pA. In the presence of R-1-aminoindan, this peak shifts to approximately -80 pA, consistent with a 'loop' conformation that sterically hinders aggregation and fibril formation. In contrast, 2-aminoindan and selegiline metabolite R-methamphetamine produce a higher proportion of bumping events at approximately -25 pA, indicative of a more compact 'knot' conformation associated with increased α-synuclein misfolding [1]. This conformational divergence translates to functional outcomes in vivo: chronic treatment with 1-aminoindan attenuated CPA-induced α-synuclein expression/aggregation and neurodegeneration in rat substantia nigra pars compacta and hippocampus, whereas 2-aminoindan exacerbated these pathologies [2]. The binding constant of the parent compound rasagiline to α-synuclein was estimated by isothermal titration calorimetry (ITC) at approximately 5 × 10^5 M⁻¹, while selegiline binding was below 10^4 M⁻¹ [1].
| Evidence Dimension | α-Synuclein blockade current shift and conformational outcome |
|---|---|
| Target Compound Data | 1-Aminoindan: peak shift from -86 pA to ~-80 pA; promotes 'loop' neuroprotective conformation; attenuates α-synuclein aggregation in vitro and in vivo |
| Comparator Or Baseline | 2-Aminoindan: promotes 'knot' conformation with bumping events at ~-25 pA; increases α-synuclein misfolding/aggregation. α-Synuclein alone: -86 pA. Selegiline + R-methamphetamine: reduced events at -86 pA, increased bumps at -25 pA |
| Quantified Difference | Functional antagonism: 1-aminoindan forms loop (anti-aggregation) vs. 2-aminoindan forms knot (pro-aggregation). Opposite effects on neurodegeneration in rat SN and hippocampus. |
| Conditions | Nanopore analysis using α-hemolysin pore; α-synuclein at 25 μM in 1 M KCl, 10 mM Tris (pH 8.0), +100 mV; in vivo: 7-day intraperitoneal injection in Sprague-Dawley rats. |
Why This Matters
Researchers investigating α-synuclein-targeted therapies must select 1-aminoindan and not 2-aminoindan, as the two structural isomers produce functionally opposite effects on the key pathological protein in Parkinson's disease.
- [1] Kakish J, Tavassoly O, Lee JS. Rasagiline, a Suicide Inhibitor of Monoamine Oxidases, Binds Reversibly to α-Synuclein. ACS Chem Neurosci. 2015;6(2):347-355. doi:10.1021/cn5002914 View Source
- [2] Jakova E, et al. Adenosine A1 receptor ligands bind to α-synuclein: implications for α-synuclein misfolding and α-synucleinopathy in Parkinson's disease. Transl Neurodegener. 2022;11:9. doi:10.1186/s40035-022-00284-3 View Source
